molecular formula C17H20Cl2N6O2 B11000247 4-(3,4-dichlorophenyl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-(3,4-dichlorophenyl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide

Cat. No.: B11000247
M. Wt: 411.3 g/mol
InChI Key: UZSBRPBAJMHVIZ-UHFFFAOYSA-N
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Description

4-(3,4-DICHLOROPHENYL)-N-{2-[(1-METHYL-1H-PYRAZOL-4-YL)AMINO]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DICHLOROPHENYL)-N-{2-[(1-METHYL-1H-PYRAZOL-4-YL)AMINO]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DICHLOROPHENYL)-N-{2-[(1-METHYL-1H-PYRAZOL-4-YL)AMINO]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 4-(3,4-DICHLOROPHENYL)-N-{2-[(1-METHYL-1H-PYRAZOL-4-YL)AMINO]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain kinases or interact with signaling pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-DICHLOROPHENYL)-1-THIOCARBAMOYL-1H-PYRAZOLE: Shares the pyrazole core but differs in the functional groups attached.

    3,4-DICHLOROPHENYL)-N-{2-[(1-METHYL-1H-PYRAZOL-4-YL)AMINO]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE: Similar structure but with variations in the substituents.

Uniqueness

The uniqueness of 4-(3,4-DICHLOROPHENYL)-N-{2-[(1-METHYL-1H-PYRAZOL-4-YL)AMINO]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H20Cl2N6O2

Molecular Weight

411.3 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-N-[2-[(1-methylpyrazol-4-yl)amino]-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C17H20Cl2N6O2/c1-23-11-12(9-21-23)22-16(26)10-20-17(27)25-6-4-24(5-7-25)13-2-3-14(18)15(19)8-13/h2-3,8-9,11H,4-7,10H2,1H3,(H,20,27)(H,22,26)

InChI Key

UZSBRPBAJMHVIZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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